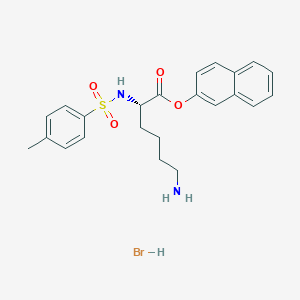
Tosyllysine alpha-naphthyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tosyllysine alpha-naphthyl ester (TLNA) is a chemical compound that has been extensively studied for its potential use in biochemical and physiological research. It is a substrate for several enzymes, including trypsin, chymotrypsin, and elastase, and has been used in a variety of applications, including the study of enzyme kinetics, protein structure, and ligand binding.
Mecanismo De Acción
Tosyllysine alpha-naphthyl ester is a substrate for several enzymes, including trypsin, chymotrypsin, and elastase. When this compound is cleaved by these enzymes, the resulting product produces a yellow color that can be measured spectrophotometrically. This allows researchers to study the kinetics of enzyme-catalyzed reactions and to determine the substrate specificity of different enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of trypsin and chymotrypsin, leading to a decrease in protein digestion. Additionally, this compound has been shown to inhibit the activity of elastase, which is involved in the breakdown of elastin in the lungs. This suggests that this compound may have potential therapeutic applications in the treatment of diseases such as emphysema and chronic obstructive pulmonary disease (COPD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tosyllysine alpha-naphthyl ester is that it is a relatively simple compound that can be synthesized easily and inexpensively. Additionally, this compound has been extensively studied and its properties are well understood, making it a useful tool for a variety of applications. However, this compound does have some limitations. For example, it is not a natural substrate for any enzyme, which may limit its usefulness in certain applications. Additionally, this compound can be toxic in high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving Tosyllysine alpha-naphthyl ester. One area of interest is the development of this compound-based inhibitors for use in the treatment of diseases such as emphysema and COPD. Additionally, this compound could be used as a tool for studying the structure and function of other enzymes and proteins. Finally, this compound could be modified to create new compounds with different properties, which could be useful in a variety of applications.
Métodos De Síntesis
Tosyllysine alpha-naphthyl ester can be synthesized through a multistep process involving the reaction of lysine with p-toluenesulfonyl chloride, followed by esterification with alpha-naphthol. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
Tosyllysine alpha-naphthyl ester has been used extensively in scientific research as a substrate for enzymes such as trypsin, chymotrypsin, and elastase. It has also been used as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, this compound has been used as a model compound for studying the effects of chemical modification on protein structure and function.
Propiedades
Número CAS |
10318-07-7 |
|---|---|
Fórmula molecular |
C23H27BrN2O4S |
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
naphthalen-2-yl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrobromide |
InChI |
InChI=1S/C23H26N2O4S.BrH/c1-17-9-13-21(14-10-17)30(27,28)25-22(8-4-5-15-24)23(26)29-20-12-11-18-6-2-3-7-19(18)16-20;/h2-3,6-7,9-14,16,22,25H,4-5,8,15,24H2,1H3;1H/t22-;/m0./s1 |
Clave InChI |
NUIOJQGZTLRHMO-FTBISJDPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
Sinónimos |
p-tolylsulfonyllysine 2-naphthyl ester tosyllysine alpha-naphthyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



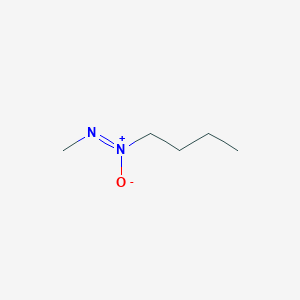

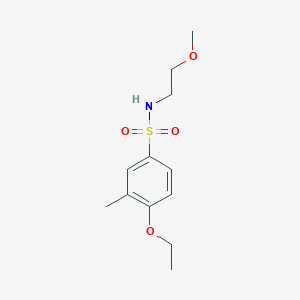



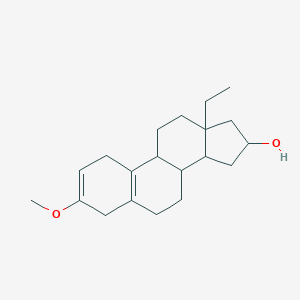


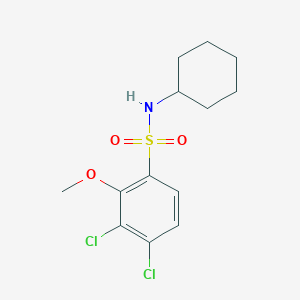

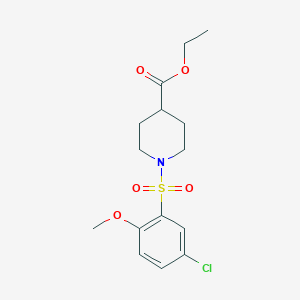
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
